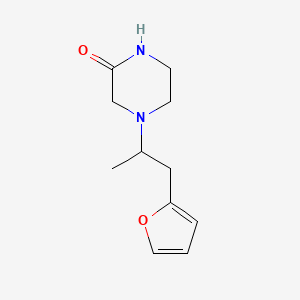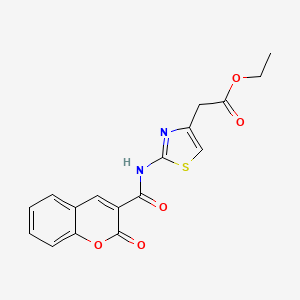
N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as PPT and is used in various studies to understand its mechanism of action and its effects on biochemical and physiological processes.
科学的研究の応用
Dopamine Receptor Modulation
The compound’s structural features make it a potential candidate for modulating dopamine receptors. Specifically, it has been explored for its interaction with D3 receptors (D3R). Due to the homology among dopamine D2-like receptors (including D2, D3, and D4 subtypes), finding ligands that discriminate between these subtypes remains challenging. However, bitopic ligands, which engage multiple receptor domains, have shown promise in achieving subtype selectivity. Researchers have synthesized bitopic structures based on this compound, aiming to enhance D3R selectivity. The (2S,5S) conformation of the scaffold has been found to improve affinity and selectivity for D3R .
ASGPR-Targeted Therapeutics
The compound’s unique structure has implications beyond neurotransmitter receptors. It can serve as an ASGPR (asialoglycoprotein receptor) binding ligand when conjugated with extracellular protein binding ligands. This combination enables selective degradation of target extracellular proteins in vivo, potentially treating disorders mediated by these proteins .
Immune Sensing and Diagnostics
Researchers have harnessed the compound’s properties to create a sensitive immune sensor. By modifying disposable immunosensors with single-walled carbon nanotube-conductive polymer nanocomposites, they achieved impedance-based detection of calreticulin (CALR), a biomarker found in human serum. The resulting biosensor demonstrated linear response to CALR concentrations within the range of 0.015–60 pg/mL, with an impressively low detection limit (4.6 fg/mL) and excellent sensitivity (0.43 kΩ pg⁻¹ mL⁻² cm⁻²) .
Novel Porphyrin Synthesis
The compound’s potential extends to the synthesis of bis(porphyrins) or related compounds. Its structure serves as a building block for creating novel porphyrin-based materials, which have applications in various fields, including catalysis, photodynamic therapy, and sensing .
Flavor and Fragrance Chemistry
In a different context, the compound has been identified as a contributor to the “nasal burn” aroma in soy sauce-flavored white wine. Its presence in the wine imparts a characteristic sensory experience, and its threshold concentration for this aroma was determined to be 209.5 μg/L in a 53% ethanol-water solution .
FGFR Inhibition
While not directly related to the compound, its 1H-pyrrolo[2,3-b]pyridine motif has inspired the design of potent FGFR (fibroblast growth factor receptor) inhibitors. Researchers have utilized structure-based design strategies to create derivatives with potential therapeutic applications .
特性
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-13-14(22-16(18-13)20-11-4-5-12-20)15(21)17-7-6-10-19-8-2-3-9-19/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXBVUTYFRZWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2565867.png)

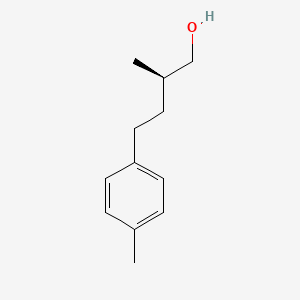
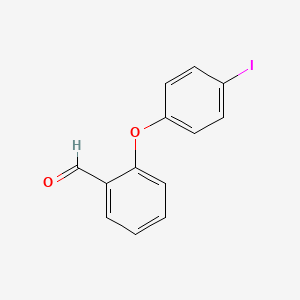
![Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2565875.png)
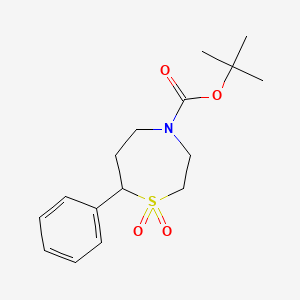
![3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2565877.png)
![N-benzo[3,4-d]1,3-dioxolen-5-yl-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide](/img/structure/B2565879.png)
